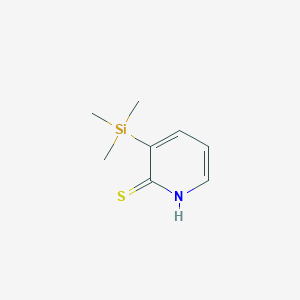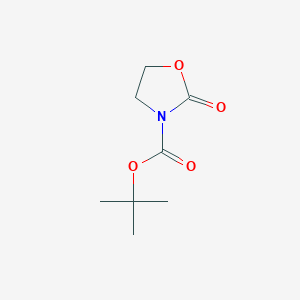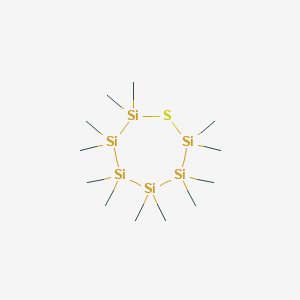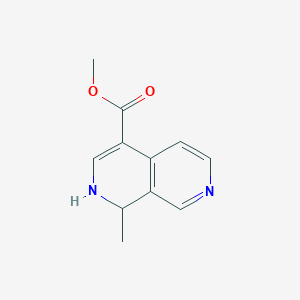
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridine rings through adjacent carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate typically involves multistep processes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions . For instance, starting from 4-chloro-2,7-dimethyl-1,8-naphthyridine, the compound can be synthesized by stirring with methanolic potassium hydroxide at room temperature . Another approach involves the use of multicomponent reactions, cycloaddition reactions, and microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide in dioxane to form corresponding aldehydes.
Reduction: Sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and methanolic potassium hydroxide for substitution reactions . Reaction conditions typically involve room temperature or mild heating to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include aldehydes, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . For example, it may interfere with DNA synthesis or enzyme activity, thereby exerting its anticancer or antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthyridine derivatives such as 2-methyl-1,6-naphthyridine and 4-hydroxy-7-methyl-1,8-naphthyridine .
Uniqueness
What sets methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate apart is its unique structural features and reactivity profile. Its specific substitution pattern and functional groups make it a versatile compound for various chemical transformations and applications .
Propriétés
Numéro CAS |
112561-61-2 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-9-5-12-4-3-8(9)10(6-13-7)11(14)15-2/h3-7,13H,1-2H3 |
Clé InChI |
PHLWOYREDQCDJX-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C=CN=C2)C(=CN1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
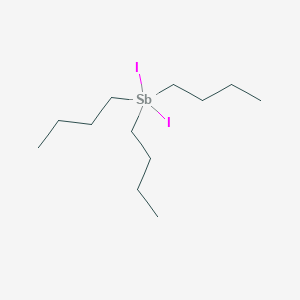
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)

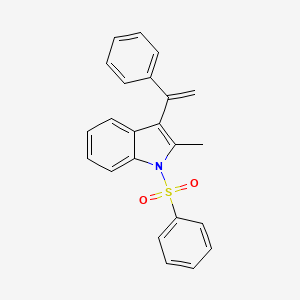
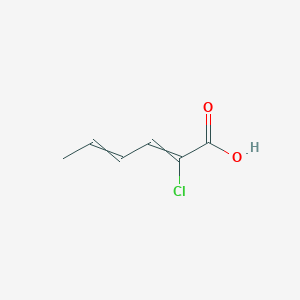
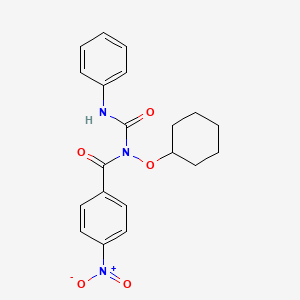
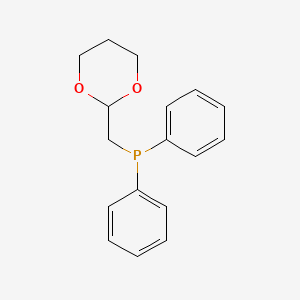
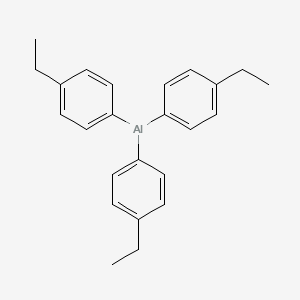
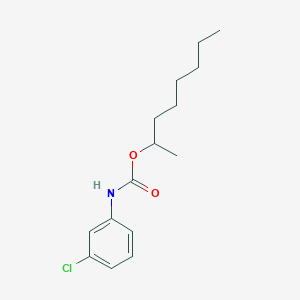
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
